1,5-Dibromo-2,4-bis(bromomethyl)benzene
Description
1,5-Dibromo-2,4-bis(bromomethyl)benzene (CAS: 35510-03-3) is a highly brominated aromatic compound with the molecular formula C₈H₆Br₄ and a molecular weight of 421.75 g/mol . Its structure features bromine atoms at positions 1 and 5 and bromomethyl (-CH₂Br) groups at positions 2 and 4. This substitution pattern confers unique reactivity, making it valuable in organic synthesis, polymer chemistry, and materials science, particularly as a precursor for metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
1,5-dibromo-2,4-bis(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNPUSPGNRCVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1CBr)Br)Br)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,4-bis(bromomethyl)benzene can be synthesized through the bromination of 2,4-bis(bromomethyl)benzene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibromo-2,4-bis(bromomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium hydroxide (NaOH), and various amines are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Less brominated or non-brominated benzene derivatives.
Scientific Research Applications
1,5-Dibromo-2,4-bis(bromomethyl)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as flame retardancy.
Biological Studies: It is employed in the study of brominated organic compounds’ effects on biological systems, including their potential use as antimicrobial agents.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2,4-bis(bromomethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromine atoms attached to the benzene ring are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds and functional groups. This reactivity is exploited in organic synthesis to create a wide range of derivatives with specific properties .
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
The compound’s reactivity and applications are influenced by the number and positions of bromine/bromomethyl groups. Key comparisons include:
Key Observations :
- The target compound’s four bromine atoms (two Br, two CH₂Br) enhance its electrophilicity compared to mBMB and pBMB, which have only two CH₂Br groups. This makes it more reactive in nucleophilic substitutions or Suzuki couplings.
- The nitro-substituted analog (1,5-dibromo-2,4-diethenyl-3-nitrobenzene) exhibits reduced bromomethyl reactivity due to steric and electronic effects from the nitro group, directing its use toward polymer precursors rather than small-molecule synthesis .
Commercial Availability and Cost
- This compound : Priced at USD 234 per gram (97% purity), it is more expensive than simpler brominated analogs like 2-Bromomethyl-terephthalic acid dimethyl ester (USD 249 per 5g) .
- Purity and Stock : The compound is listed as "typically in stock" by suppliers, reflecting demand in niche applications .
Biological Activity
1,5-Dibromo-2,4-bis(bromomethyl)benzene is a brominated aromatic compound notable for its complex structure and significant biological activity. Its unique arrangement of bromine substituents enhances its reactivity and potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, detailing its interactions with biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of multiple bromine atoms contributes to its electron-withdrawing properties, which significantly influence its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.81 g/mol |
| Melting Point | 163 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is crucial in studies related to enzyme inhibition and protein-ligand interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a potent inhibitor for specific enzymes by forming stable adducts.
- Protein Interaction : It can bind to proteins through hydrophobic interactions facilitated by the brominated structure.
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
Biological Activity Studies
Numerous studies have investigated the biological effects of this compound. Below are key findings from relevant research:
- Antimicrobial Efficacy : A study evaluated the compound's antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited strong inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : Research demonstrated that the compound showed cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involved apoptosis induction via oxidative stress pathways .
- Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound inhibited acetylcholinesterase activity, which is crucial for neurotransmission .
Case Study 1: Antimicrobial Activity
In a controlled experiment, various concentrations of this compound were tested against E. coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL, indicating strong antibacterial properties.
Case Study 2: Cytotoxicity in Cancer Cells
A study on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. IC50 values were calculated at 25 µM after 48 hours of treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
